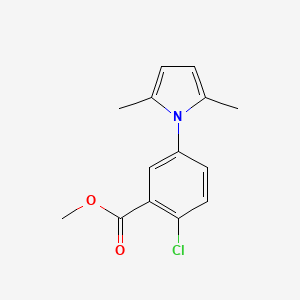

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

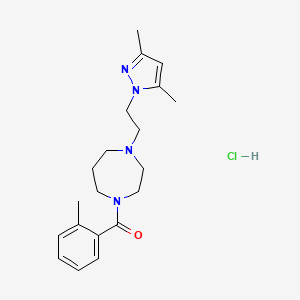

“Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate” is a chemical compound with the IUPAC name “methyl 2-chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate”. It has a molecular weight of 263.72 . The compound is closely related to “2-Chloro-5-(2,5-dimethylpyrrol-1-yl)benzoic acid”, which has a molecular formula of C13H12ClNO2 and an average mass of 249.693 Da .

Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate” is1S/C14H14ClNO2/c1-9-4-5-10(2)16(9)11-6-7-13(15)12(8-11)14(17)18-3/h4-8H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Crystallographic and Structural Studies

- Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate has been involved in crystallographic studies to understand molecular orientations and intramolecular interactions. For instance, Kimura and Hourai (2005) examined a related compound, highlighting the importance of intramolecular hydrogen bonding in determining molecular structure (Kimura & Hourai, 2005).

Sensor Development

- Research by Ma et al. (2013) suggests the potential application of related compounds in the development of anion sensors, particularly for fluoride detection. Their work demonstrates the significance of specific structural features like hydroxyl and oxadiazole groups in sensor functionality (Ma et al., 2013).

Polymer Synthesis and Material Science

- The title compound is relevant in the field of material science, especially in the synthesis of polymers. Research by Lu et al. (1996) on related pyrrole compounds sheds light on the synthesis of novel polymers through vapor deposition polymerization, indicating potential applications in creating new materials with unique properties (Lu et al., 1996).

Chemical Synthesis and Heterocyclic Compounds

- Studies like those conducted by Pizzioli et al. (1998) and Kolyamshin et al. (2021) highlight the importance of similar compounds in synthesizing multifunctional heterocyclic systems, which are crucial in various chemical synthesis applications (Pizzioli et al., 1998) (Kolyamshin et al., 2021).

High-Pressure Crystallography

- Research by Johnstone et al. (2010) on a structurally related compound, Methyl 2-(carbazol-9-yl)benzoate, under high pressure demonstrates how pressure can be used as a tool in crystal engineering. This study provides insights into the behavior of similar compounds under varying environmental conditions (Johnstone et al., 2010).

Nucleic Acids Research

- The work by Kempe et al. (1982) on the selective benzoylation of ribonucleosides and its implications for RNA synthesis suggests potential research applications of related compounds in nucleic acids research and synthesis (Kempe et al., 1982).

Mechanism of Action

Target of Action

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is a complex organic compound that has been found to have potential antibacterial, antifungal, and antitubercular properties . The primary targets of this compound are likely to be specific enzymes or proteins within the bacterial, fungal, and Mycobacterium tuberculosis cells .

Mode of Action

It is believed to interact with its targets, causing changes in their function that lead to the inhibition of the growth and proliferation of the microorganisms .

Biochemical Pathways

The compound’s interaction with its targets likely affects several biochemical pathways within the microorganisms. These could include pathways related to cell wall synthesis, protein synthesis, and DNA replication, all of which are crucial for the survival and proliferation of the microorganisms .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the targeted microorganisms, leading to their eventual death . This makes Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate a potential candidate for the development of new antibacterial, antifungal, and antitubercular drugs .

properties

IUPAC Name |

methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-4-5-10(2)16(9)11-6-7-13(15)12(8-11)14(17)18-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBLBEFVSDJZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2446865.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one](/img/structure/B2446872.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2446874.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2446875.png)

![N-(2-furylmethyl)-3-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2446876.png)

![2-cyclohexyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446880.png)